3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))-
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Overview
Description
3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butenenitrile group, an acetyloxy group, a methyl group, and a phenoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- typically involves multiple steps, including the formation of the butenenitrile backbone, the introduction of the acetyloxy group, and the attachment of the phenoxyphenyl group. Common reagents used in these reactions include acetic anhydride, phenol derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxyphenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenylphenyl)-: Similar structure but with a phenyl group instead of a phenoxyphenyl group.
3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(4-phenoxyphenyl)-: Similar structure but with a different position of the phenoxy group.
Uniqueness
The uniqueness of 3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
99603-88-0 |
---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
[(E,1R)-1-cyano-2-methyl-3-(3-phenoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C19H17NO3/c1-14(19(13-20)22-15(2)21)11-16-7-6-10-18(12-16)23-17-8-4-3-5-9-17/h3-12,19H,1-2H3/b14-11+/t19-/m0/s1 |
InChI Key |
RJAJKUZEMMNCCE-VUVZNRFTSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)OC2=CC=CC=C2)/[C@H](C#N)OC(=O)C |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C(C#N)OC(=O)C |
Origin of Product |
United States |
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